molecular formula C16H13BrN2OS B215493 2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine

2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine

Cat. No.: B215493
M. Wt: 361.3 g/mol
InChI Key: GUSQIOTZGGAQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidinylsulfanyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine include:

    1-Bromo-2-naphthyl 2-(2-thiazolylsulfanyl)ethyl ether: Differing by the presence of a thiazole ring instead of a pyrimidine ring.

    1-Bromo-2-naphthyl 2-(2-pyridylsulfanyl)ethyl ether: Differing by the presence of a pyridine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

2-[2-(1-bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine

InChI

InChI=1S/C16H13BrN2OS/c17-15-13-5-2-1-4-12(13)6-7-14(15)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2

InChI Key

GUSQIOTZGGAQPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3

Origin of Product

United States

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